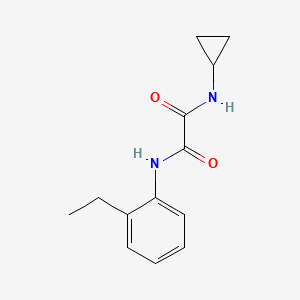![molecular formula C18H12F3NO5 B3945307 3,4-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B3945307.png)
3,4-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one
描述
3,4-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives. It is commonly referred to as DNTF, and it has been widely used in scientific research due to its unique properties.
作用机制
The mechanism of action of DNTF is not fully understood. However, it has been suggested that DNTF exerts its effects by modulating various signaling pathways in cells. For example, DNTF has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. DNTF has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
DNTF has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells. DNTF has also been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, DNTF has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
DNTF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DNTF is also highly soluble in organic solvents, making it easy to work with in the lab. However, there are also some limitations associated with the use of DNTF in lab experiments. For example, DNTF can be toxic to cells at high concentrations, and its effects can be dependent on the cell type and experimental conditions used.
未来方向
There are several future directions for the use of DNTF in scientific research. One area of interest is the development of DNTF-based fluorescent probes for imaging intracellular signaling pathways. Another area of interest is the use of DNTF as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of DNTF and its potential applications in cancer therapy.
Conclusion
In conclusion, 3,4-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a compound that has been widely used in scientific research due to its unique properties. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities, and has also been used in the development of fluorescent probes for imaging intracellular calcium ions. While there are some limitations associated with the use of DNTF in lab experiments, its potential applications in various areas of research make it a promising compound for future studies.
科学研究应用
DNTF has been widely used in scientific research due to its unique properties. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. DNTF has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in neuronal cells. Additionally, DNTF has been used in the development of fluorescent probes for imaging intracellular calcium ions.
属性
IUPAC Name |
3,4-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO5/c1-9-10(2)17(23)27-16-8-12(4-5-13(9)16)26-15-6-3-11(18(19,20)21)7-14(15)22(24)25/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODWRYZOLGINPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3945226.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3945238.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945244.png)

![1-acetyl-4-{4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-1,4-diazepane trifluoroacetate](/img/structure/B3945253.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B3945256.png)
![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-2,5-pyrrolidinedione](/img/structure/B3945261.png)
![4-oxo-4-[1-oxo-3-phenyl-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid](/img/structure/B3945263.png)
![1-sec-butyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3945277.png)


![benzyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3945299.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate](/img/structure/B3945311.png)